

Check Availability & Pricing

# "eRF3a/GSPT1 function in cancer progression"

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PROTAC erf3a Degrader-2

Cat. No.: B15580409

Get Quote

An In-depth Technical Guide on the Core Functions of eRF3a/GSPT1 in Cancer Progression

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

The eukaryotic peptide chain release factor 3a (eRF3a), also known as G1 to S phase transition 1 (GSPT1), is a multifaceted GTPase essential for protein translation termination. Beyond this canonical role, emerging evidence has implicated GSPT1 as a significant contributor to oncogenesis and cancer progression. It is frequently overexpressed in a variety of malignancies, including breast, gastric, colon, and liver cancers, where its elevated levels often correlate with poor prognosis.[1][2][3] GSPT1 exerts its pro-tumorigenic effects by modulating critical cellular processes such as cell cycle progression, apoptosis, and mRNA stability.[1][4] Its intricate involvement in key cancer-related signaling pathways, including the mTOR and GSK-3 $\beta$  pathways, has highlighted it as a promising therapeutic target.[5][6] This has led to the rapid development of novel therapeutic modalities, particularly molecular glue degraders, designed to induce the targeted proteasomal degradation of GSPT1, several of which are now in clinical investigation.[7][8][9] This document provides a comprehensive overview of the core functions of GSPT1 in cancer, detailing its molecular mechanisms, associated signaling networks, the quantitative impact of its dysregulation, and its validation as a therapeutic target.

## Core Biological Functions of eRF3a/GSPT1

GSPT1 is a highly conserved protein with critical functions in cellular homeostasis. Its dysregulation in cancer leverages these fundamental roles to promote malignant phenotypes.



### **Role in Translation Termination**

GSPT1's primary function is as a GTPase subunit of the translation termination complex.[10] It forms a ternary complex with eRF1 and GTP. This complex recognizes stop codons (UAA, UAG, UGA) in the ribosomal A-site.[10] Upon recognition, GTP hydrolysis by GSPT1 induces a conformational change, leading to its dissociation and allowing eRF1 to catalyze the release of the nascent polypeptide chain.[10] In cancer cells, the upregulation of GSPT1 is thought to enhance the translation of specific oncogenic proteins like MYC, leading to a state of "translational addiction" that fuels tumor growth.[5]

### **Regulation of the Cell Cycle**

As its name suggests, GSPT1 plays a crucial role in the G1 to S phase transition of the cell cycle.[11] Depletion of eRF3a/GSPT1 has been shown to induce a G1 arrest, preventing cells from entering the DNA synthesis (S) phase.[6][12] This function is linked to its influence over the mTOR signaling pathway; GSPT1 depletion leads to the hypophosphorylation of mTOR substrates 4E-BP1 and S6K1, thereby inhibiting translation and halting cell cycle progression. [12] In cancer, GSPT1 overexpression helps to bypass this critical checkpoint, promoting uncontrolled proliferation.[4] For instance, in colon cancer cells, GSPT1 overexpression decreases the proportion of cells in the G1 phase and increases the proportion in the S phase. [4]

### **Modulation of Apoptosis**

GSPT1 also functions as a regulator of apoptosis, or programmed cell death. Under conditions of cellular stress, GSPT1 can influence apoptosis regulators.[5] A proteolytically processed form of GSPT1 has been identified that contains a conserved IAP-binding motif, allowing it to interact with Inhibitor of Apoptosis Proteins (IAPs), promote caspase activation, and induce apoptosis.[1] Conversely, overexpression of full-length GSPT1 in colon cancer cells has been shown to inhibit apoptosis, contributing to cell survival.[4] The therapeutic degradation of GSPT1 is a potent inducer of apoptosis in cancer cells, often through the activation of the integrated stress response (ISR) pathway in a TP53-independent manner.[9][13]

### **Involvement in Nonsense-Mediated mRNA Decay (NMD)**

GSPT1 is a component of the SURF (SMG1-UPF1-eRF1-eRF3) complex, which is central to the nonsense-mediated mRNA decay (NMD) pathway.[5] This pathway serves as a quality



control mechanism to eliminate transcripts containing premature termination codons. In cancer, the NMD pathway can be co-opted to degrade the mRNA of tumor suppressor genes, thereby promoting tumor growth and immune escape.[5]

## **GSPT1-Associated Signaling Pathways in Cancer**

GSPT1's function in cancer is mediated through its interaction with several key signaling pathways.

## **GSPT1/TRIM4/GSK-3β Pathway**

In colon cancer, GSPT1 has been shown to interact with the E3 ubiquitin ligase TRIM4.[4] This interaction facilitates the ubiquitination and subsequent degradation of Glycogen Synthase Kinase  $3\beta$  (GSK- $3\beta$ ).[4] The degradation of GSK- $3\beta$  leads to the stabilization and nuclear accumulation of its downstream target, Cyclin D1, a key regulator of the G1/S transition. This GSPT1-mediated pathway ultimately promotes the proliferation of colon cancer cells.[4][14]

#### mTOR Pathway

The mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. Depletion of eRF3a/GSPT1 has been demonstrated to inhibit mTOR activity.[12] This inhibition results in decreased phosphorylation of key mTOR effectors, a reduction in the global rate of translation, and subsequent G1 cell cycle arrest, highlighting a critical link between translation termination machinery and a core cellular growth pathway.[6] [12]

Below is a diagram illustrating the key signaling pathways influenced by GSPT1 in cancer.





GSPT1 Signaling Pathways in Cancer





#### Mechanism of GSPT1 Molecular Glue Degraders







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Prognostic biomarkers based on GUF1, EFTUD2 and GSPT1 targets affecting migration of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 3. Prognostic biomarkers based on GUF1, EFTUD2 and GSPT1 targets affecting migration of gastric cancer cells Ma Translational Cancer Research [tcr.amegroups.org]
- 4. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]
- 5. researchgate.net [researchgate.net]
- 6. Human Eukaryotic Release Factor 3a Depletion Causes Cell Cycle Arrest at G1 Phase through Inhibition of the mTOR Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cancer Biology of GSPT1: Mechanisms and Targeted Therapy Opportunities of Molecular Glue Degraders PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSPT1 degrader News LARVOL Sigma [sigma.larvol.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. genecards.org [genecards.org]
- 11. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]
- 12. Human eukaryotic release factor 3a depletion causes cell cycle arrest at G1 phase through inhibition of the mTOR pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]
- 14. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["eRF3a/GSPT1 function in cancer progression"].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580409#erf3a-gspt1-function-in-cancer-progression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com